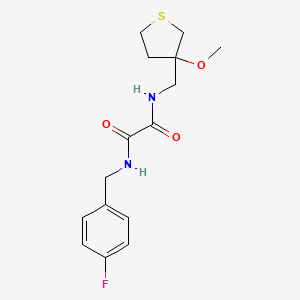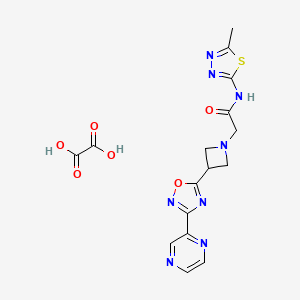
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzyl group, a methoxytetrahydrothiophenyl group, and an oxalamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction involving 4-fluorobenzyl chloride and a suitable nucleophile.
Preparation of the Methoxytetrahydrothiophenyl Intermediate: The next step involves the synthesis of the 3-methoxytetrahydrothiophenyl intermediate. This can be achieved through a series of reactions, including thiophene ring formation and subsequent methoxylation.
Coupling Reaction: The final step involves the coupling of the two intermediates with oxalyl chloride to form the desired oxalamide compound. This reaction is typically carried out under anhydrous conditions and may require the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance scalability and reproducibility.
化学反应分析
Types of Reactions
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the conversion of the oxalamide moiety to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl or methoxytetrahydrothiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
科学研究应用
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within cells.
相似化合物的比较
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrothiophen-3-yl)methyl)oxalamide: This compound has a hydroxyl group instead of a methoxy group, which may influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-21-15(6-7-22-10-15)9-18-14(20)13(19)17-8-11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUMHMAMNPDNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester](/img/structure/B2357396.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2357397.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)


![N-(2-ethoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2357410.png)
![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)
![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)


